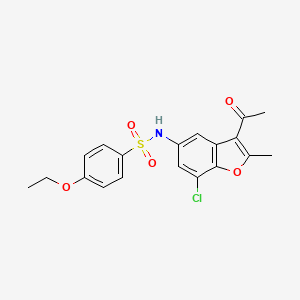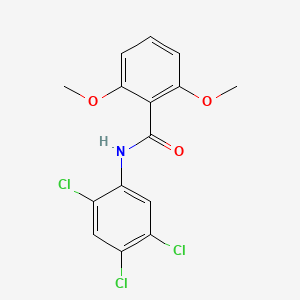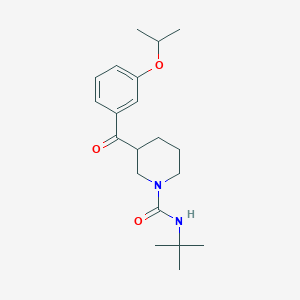
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized by researchers at the National Cancer Institute in the United States and has since been the subject of numerous scientific studies.
作用機序
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide can induce cell death in cancer cells and slow the growth of tumors.
Biochemical and Physiological Effects
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce cell death by activating a process called apoptosis, and can also inhibit the growth and survival of cancer cells by blocking the activity of certain signaling pathways. Additionally, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that are needed to support tumor growth.
実験室実験の利点と制限
One advantage of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is that it has been extensively studied in preclinical models, and has shown promising results in inhibiting the growth of breast cancer cells. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on cancer cells. Additionally, its potential for use in human patients is still being studied, and more clinical trials are needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and how it can be optimized for use in cancer treatment. Finally, there is interest in studying the potential use of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide in other types of cancer, beyond breast cancer.
合成法
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide involves several steps, including the reaction of 7-chloro-3-methyl-2-benzofuran-5-carboxylic acid with acetic anhydride to form 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide.
科学的研究の応用
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, and has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-4-25-14-5-7-15(8-6-14)27(23,24)21-13-9-16-18(11(2)22)12(3)26-19(16)17(20)10-13/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDFLGQKSSGCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)

![5-[2-(2,4-dimethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6132966.png)
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)

![ethyl 2-(benzoylamino)-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6132985.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6133012.png)
![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)